Cas no 2171299-58-2 ((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid)

(1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid
- (1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
- EN300-1540510
- 2171299-58-2
- EN300-1540511
- 2171496-14-1
- 2171300-72-2
- EN300-1540549
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
- (1s,3s)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
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- インチ: 1S/C25H26N2O6/c28-23(26-15-11-14(12-15)24(29)30)22-21(9-10-32-22)27-25(31)33-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-22H,9-13H2,(H,26,28)(H,27,31)(H,29,30)
- InChIKey: DCNHSWTZRKBGEZ-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1C(NC1CC(C(=O)O)C1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 450.17908655g/mol
- どういたいしつりょう: 450.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 731
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 114Ų
(1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1540549-0.1g |
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid |
2171299-58-2 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1540549-2.5g |
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid |
2171299-58-2 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1540549-0.05g |
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid |
2171299-58-2 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1540549-1.0g |
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid |
2171299-58-2 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1540549-0.25g |
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid |
2171299-58-2 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1540549-1000mg |
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid |
2171299-58-2 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1540549-5000mg |
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid |
2171299-58-2 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1540549-5.0g |
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid |
2171299-58-2 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1540549-10.0g |
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid |
2171299-58-2 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1540549-500mg |
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid |
2171299-58-2 | 500mg |
$3233.0 | 2023-09-26 |
(1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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(1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acidに関する追加情報
Comprehensive Overview of (1R,3R)-3-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid (CAS No. 2171299-58-2)
The compound (1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid (CAS No. 2171299-58-2) is a highly specialized chiral intermediate widely utilized in pharmaceutical research and peptide synthesis. Its unique structural features, including the oxolane (tetrahydrofuran) and cyclobutane rings, make it a valuable building block for drug discovery, particularly in the development of protease inhibitors and GPCR-targeted therapies. The presence of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group enhances its utility in solid-phase peptide synthesis (SPPS), a technique gaining traction due to the rising demand for peptide-based therapeutics.
In recent years, the interest in chiral cyclobutane derivatives has surged, driven by their conformational rigidity and bioisosteric potential. Researchers frequently search for "Fmoc-protected cyclobutane amino acids" or "oxolane-amide peptide precursors" to explore novel drug candidates. The compound’s CAS No. 2171299-58-2 is often queried in databases like PubChem and Reaxys, reflecting its relevance in medicinal chemistry. Its application extends to macrocyclic peptide design, a hot topic in oncology and metabolic disorder research, where constrained scaffolds improve target binding and metabolic stability.
The synthesis of (1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid involves stereoselective methods to ensure the desired (1R,3R) configuration, critical for maintaining enantiopurity in final APIs. Analytical techniques like HPLC and LC-MS are essential for quality control, addressing common user queries such as "HPLC methods for Fmoc-cyclobutane analysis." The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) aligns with trends toward greener solvents in pharmaceutical manufacturing, a focus area for sustainable chemistry initiatives.
From a commercial perspective, suppliers often highlight its use in "peptide mimetics" and "conformationally restricted scaffolds," catering to the growing market for next-generation biologics. Regulatory compliance, such as ICH Q7 guidelines, ensures its suitability for GMP applications, a frequent concern for buyers. As AI-driven drug discovery accelerates, computational studies leveraging this compound’s 3D structure (available in Molfile formats) are increasingly cited in publications, bridging the gap between virtual screening and wet-lab validation.
In summary, (1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid exemplifies the intersection of synthetic chemistry and cutting-edge therapeutic innovation. Its role in addressing challenges like peptide stability and target selectivity positions it as a key player in the evolving landscape of precision medicine.
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